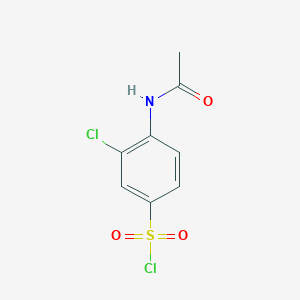

4-Acetamido-3-chlorobenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-acetamido-3-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOQYFFSHSEVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300394 | |

| Record name | 4-acetamido-3-chlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16761-18-5 | |

| Record name | 16761-18-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-acetamido-3-chlorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-acetamidobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetamido-3-chlorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Acetamido-3-chlorobenzenesulfonyl chloride, a key chemical intermediate in the synthesis of various bioactive molecules. This document details its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and illustrates its role in the drug discovery workflow.

Core Molecular and Physical Properties

This compound is a substituted aromatic sulfonyl chloride. The presence of the highly reactive sulfonyl chloride group makes it an excellent electrophile for the synthesis of sulfonamides, a critical functional group in many pharmaceuticals.

Quantitative data for the compound and a closely related analogue are summarized in the table below for reference.

| Property | Value | Notes |

| Molecular Weight | 268.12 g/mol | |

| Molecular Formula | C₈H₇Cl₂NO₃S | |

| CAS Number | 16761-18-5 | |

| Melting Point | ~142-146 °C (dec.) | Data for the analogous compound 4-Acetamidobenzenesulfonyl chloride.[1] |

| Boiling Point | ~426.8 °C at 760 mmHg | Data for the analogous compound 4-Acetamidobenzenesulfonyl chloride. |

| Solubility | Insoluble/slightly soluble in water. Soluble in organic solvents such as benzene, chloroform, ether, dichloromethane, acetone, and DMF.[2][3] | Data for the analogous compound 4-Acetamidobenzenesulfonyl chloride.[2][3] |

| Appearance | White to light yellow crystalline powder. | Based on the appearance of the analogous 4-Acetamidobenzenesulfonyl chloride.[1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic aromatic substitution reaction of 2-chloroacetanilide with chlorosulfonic acid. The acetamido group is a strong ortho-, para-director, and since the ortho position is sterically hindered by the chlorine atom, the sulfonation occurs at the para position.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Chlorosulfonation

This protocol is adapted from established procedures for the synthesis of analogous acetamidobenzenesulfonyl chlorides.

Materials and Reagents:

-

2-Chloroacetanilide

-

Chlorosulfonic acid (freshly distilled is recommended)

-

Crushed ice and water

-

Round-bottomed flask with a mechanical stirrer

-

Cooling bath

-

Heating mantle

-

Gas absorption trap (for HCl gas)

-

Suction filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a fume hood, equip a 500 mL round-bottomed flask with a mechanical stirrer and a gas absorption trap. Place the flask in a cooling bath.

-

Addition of Reagent: Carefully add an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents) to the flask and cool it to approximately 10-15°C.

-

Addition of Starting Material: While stirring, slowly and portion-wise add 1 molar equivalent of 2-chloroacetanilide to the chlorosulfonic acid. Maintain the temperature below 20°C during the addition to control the exothermic reaction. Significant volumes of hydrogen chloride gas will be evolved.

-

Reaction: After the addition is complete, remove the cooling bath and heat the reaction mixture to 60-70°C for 2-3 hours, or until the evolution of HCl gas ceases, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step should be performed in a fume hood as it decomposes the excess chlorosulfonic acid and generates more HCl.

-

Isolation: The product, this compound, will precipitate as a solid. Collect the solid by suction filtration and wash it thoroughly with cold water to remove any remaining acid.

-

Drying and Purification: Press the crude product to remove as much water as possible. For many applications, this crude material is of sufficient purity. If a higher purity is required, the product can be recrystallized from a suitable solvent such as benzene or chloroform.

Application in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of new chemical entities (NCEs). Its primary role is to introduce the 4-acetamido-3-chlorobenzenesulfonyl moiety into a molecule, which can then be further modified, for example, by deacetylation to reveal a primary amine. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction in medicinal chemistry for creating libraries of compounds for biological screening.

Caption: Role of the title compound in a typical drug discovery workflow.

Experimental Protocol: General Synthesis of Sulfonamides

This protocol outlines a general procedure for the reaction of this compound with an amine to form a sulfonamide derivative.

Materials and Reagents:

-

This compound

-

A primary or secondary amine (1 molar equivalent)

-

A suitable solvent (e.g., acetonitrile, dichloromethane, or pyridine)

-

A base (e.g., triethylamine or pyridine, 2 molar equivalents)

-

Stirring plate and magnetic stir bar

-

Round-bottomed flask

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: Dissolve the amine (1 eq.) and the base (2 eq.) in the chosen solvent in a round-bottomed flask with a magnetic stir bar.

-

Addition of Sulfonyl Chloride: To this stirring solution, add this compound (1 eq.) portion-wise at room temperature. The reaction may be slightly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically diluted with a larger volume of an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl) to remove the base, water, and brine.

-

Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude sulfonamide can be purified by recrystallization or column chromatography on silica gel to yield the final product. The N-acetyl group can be subsequently hydrolyzed under acidic or basic conditions if the free aniline is desired.

References

An In-depth Technical Guide to 4-Acetamido-3-chlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-chlorobenzenesulfonyl chloride is a key bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a reactive sulfonyl chloride group and a protected aniline, makes it a valuable intermediate in the synthesis of a variety of sulfonamide-based compounds. Sulfonamides are a well-established class of pharmacophores known to exhibit a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Core Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 16761-18-5 | [1][2][3] |

| Molecular Formula | C₈H₇Cl₂NO₃S | [1] |

| Molecular Weight | 268.12 g/mol | [1] |

| Appearance | White to pink/pale brown solid | [4] |

| Melting Point | 142-145 °C (decomposes) | [5] |

| Solubility | Soluble in dichloromethane, acetone, ethyl acetate, and dimethylformamide (DMF). Insoluble or slightly soluble in cold water. | [6] |

Synthesis and Reactivity

This compound is typically synthesized via the chlorosulfonation of 2-chloroacetanilide. The acetamido group directs the electrophilic substitution to the para position, and the presence of the chloro substituent influences the reactivity of the aromatic ring.

The sulfonyl chloride group is highly reactive towards nucleophiles, readily undergoing substitution reactions with amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonate esters, and phenolic sulfonate esters. This reactivity is central to its utility as a building block in the synthesis of diverse molecular scaffolds.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, based on established methods for the chlorosulfonation of acetanilides.[7][8][9][10][11]

Materials:

-

2-Chloroacetanilide

-

Chlorosulfonic acid

-

Crushed ice

-

Water

Procedure:

-

In a fume hood, carefully add 2-chloroacetanilide in small portions to an excess of chlorosulfonic acid in a flask, while maintaining a low temperature (0-5 °C) using an ice bath.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for approximately 2 hours, or until the evolution of hydrogen chloride gas ceases.

-

Cool the reaction mixture to room temperature and then very slowly and carefully pour it onto a large excess of crushed ice with vigorous stirring.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum.

Experimental Protocol: Purification by Recrystallization

The crude product can be purified by recrystallization.[10][12][13][14] The choice of solvent is critical and should be determined empirically. A common approach is to use a solvent system where the compound is soluble at high temperatures and insoluble at low temperatures.

General Procedure:

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., a mixture of heptane and ethyl acetate, or methanol and water).[12]

-

If the solution is colored, treat it with a small amount of activated charcoal and filter it while hot.

-

Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons, the aromatic protons, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | The carbon NMR spectrum will display resonances for the carbonyl carbon, the acetyl methyl carbon, and the aromatic carbons. |

| HPLC | Reversed-phase HPLC can be used to assess the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with UV detection.[15][16][17] |

Role in Drug Discovery and Signaling Pathways

While there is no direct evidence of this compound itself acting on specific signaling pathways, its derivatives, particularly sulfonamides, are well-known inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer.[4][5][6][18][19] The sulfonyl chloride moiety serves as a reactive handle to synthesize libraries of sulfonamide-containing compounds for screening against various biological targets.

The diagram below illustrates the general inhibitory role of sulfonamide-containing molecules, which can be synthesized from this compound, on key cancer-related signaling pathways.

Caption: General inhibitory role of sulfonamides on key cancer signaling pathways.

The workflow for utilizing this compound in the discovery of new drug candidates is depicted below.

Caption: Workflow for drug discovery using the target compound as a starting material.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of sulfonamide derivatives. Its straightforward synthesis and high reactivity make it an important tool for researchers in medicinal chemistry and drug discovery. The established importance of the sulfonamide scaffold in targeting various biological pathways underscores the potential of derivatives of this compound to yield novel therapeutic agents. Further exploration of the chemical space accessible from this intermediate is warranted to uncover new compounds with potent and selective biological activities.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 16761-18-5 [chemicalbook.com]

- 3. This compound | 16761-18-5 [amp.chemicalbook.com]

- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide Inhibitors of β-Catenin Signaling as Anticancer Agents with Different Output on c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 9. CN101613308A - The method for synthesizing p-acetaminobenzenesulfonyl chloride with phosphorus pentachloride - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN110590608A - Method for synthesizing p-acetamidobenzenesulfonyl chloride in tetrachloroethylene solvent - Google Patents [patents.google.com]

- 12. reddit.com [reddit.com]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 15. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 17. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Acetamido-3-chlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 4-acetamido-3-chlorobenzenesulfonyl chloride, a key intermediate in the manufacturing of various pharmaceutical compounds, notably the selective COX-2 inhibitor, Celecoxib. This document details the core chemical transformation, experimental protocols, and quantitative data to support research, development, and scale-up activities.

Synthesis Pathway Overview

The primary route for the synthesis of this compound involves the electrophilic aromatic substitution of 3-chloroacetanilide with chlorosulfonic acid. In this reaction, the acetamido group acts as an ortho-, para-director, and due to steric hindrance from the chlorine atom at the 3-position, the chlorosulfonyl group is predominantly introduced at the 4-position of the benzene ring.

The overall reaction is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established chemical principles and analogous procedures.

Materials and Equipment:

-

3-Chloroacetanilide

-

Chlorosulfonic acid

-

Ice

-

Water

-

Round-bottom flask equipped with a mechanical stirrer and a gas absorption trap

-

Cooling bath

-

Suction filtration apparatus

Procedure:

-

In a round-bottom flask fitted with a mechanical stirrer, place a molar excess of chlorosulfonic acid. The flask should be situated in a cooling bath to maintain a low temperature.

-

Gradually add 3-chloroacetanilide to the stirred chlorosulfonic acid. The addition rate should be controlled to keep the reaction temperature between 0-10 °C.

-

After the addition is complete, continue stirring the mixture at a controlled temperature for a specified duration to ensure the completion of the reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cautiously poured onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.

-

The solid product is then collected by suction filtration and washed thoroughly with cold water to remove any remaining acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that specific values can vary based on the scale and specific conditions of the reaction.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Chloroacetanilide | 1 molar equivalent | General Stoichiometry |

| Chlorosulfonic Acid | 3-5 molar equivalents | Analogous reactions[1] |

| Reaction Conditions | ||

| Initial Temperature | 0-10 °C | Standard chlorosulfonation procedures |

| Reaction Time | 2-4 hours | Typical for complete conversion |

| Product Information | ||

| Product Yield (Crude) | 75-85% | Estimated based on similar syntheses[1] |

| Melting Point | 143 °C | [2] |

| Molecular Formula | C8H7Cl2NO3S | [2] |

| Molecular Weight | 268.12 g/mol | [2] |

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from the preparation of reactants to the final product isolation and purification.

Caption: Logical workflow for the synthesis of the target compound.

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic gases. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

The work-up procedure involving quenching with ice should be performed slowly and with caution.

This technical guide serves as a foundational resource for the synthesis of this compound. For process optimization and scale-up, further investigation into reaction kinetics, impurity profiling, and crystallization conditions is recommended.

References

Technical Guidance: Solubility Profile of 4-Acetamido-3-chlorobenzenesulfonyl Chloride

This technical guide provides a comprehensive overview of the solubility of 4-Acetamido-3-chlorobenzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its solubility in various solvents and detailing experimental protocols for its determination.

Introduction

This compound, with the CAS number 16761-18-5, is a sulfonyl chloride derivative. Its utility in organic synthesis, particularly in the preparation of sulfonamides and other pharmacologically active molecules, is significantly influenced by its solubility characteristics. Understanding its behavior in different solvent systems is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products.

Qualitative Solubility Data

It is reported to be soluble in a range of organic solvents, including:

Conversely, it is characterized as slightly soluble or insoluble in water .[1] The low aqueous solubility is a common feature of many sulfonyl chlorides, which can also undergo hydrolysis in the presence of water.[2] The solubility in organic solvents is likely to be influenced by temperature, with an expectation of increased solubility at higher temperatures.[1]

Experimental Protocols for Solubility Determination

Due to the absence of published quantitative data, this section provides a detailed, generalized experimental protocol for determining the solubility of this compound. The gravimetric shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Sealable glass vials

-

Micropipettes

-

Syringe filters (chemically compatible with the chosen solvents)

-

Evaporating dish or pre-weighed vials

-

Vortex mixer

-

Centrifuge (optional)

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a sealable glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a micropipette. To ensure no solid particles are transferred, the use of a syringe filter is highly recommended.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Gravimetric Analysis: Once the solvent is completely removed, re-weigh the dish or vial containing the solid residue. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental Workflow for Determining the Solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be formally published, its qualitative solubility profile indicates good solubility in common organic solvents and poor solubility in water. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for in-house determination. The accompanying workflow visualization provides a clear and logical guide for conducting these experiments. Accurate solubility data is paramount for the successful application of this important chemical intermediate in synthetic and pharmaceutical processes.

References

Spectral Analysis of 4-Acetamido-3-chlorobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 4-Acetamido-3-chlorobenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a predictive framework for the characterization of this compound. Detailed experimental protocols and visual representations of the analytical workflow and molecular structure are included to support researchers in their synthetic and analytical endeavors.

Molecular Structure and Predicted Spectral Data

This compound (C₈H₇Cl₂NO₃S) is a substituted aromatic compound with a molecular weight of 268.12 g/mol .[1] The spectral data presented below are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetamido methyl protons, and the amide proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 8.1 | d | ~ 2.0 |

| H-5 | ~ 7.8 | dd | ~ 8.5, 2.0 |

| H-6 | ~ 8.4 | d | ~ 8.5 |

| NH | ~ 10.5 | s | - |

| CH₃ | ~ 2.2 | s | - |

¹³C NMR (Carbon NMR) Data (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 169 |

| C-4 | ~ 138 |

| C-1 | ~ 137 |

| C-3 | ~ 132 |

| C-5 | ~ 129 |

| C-2 | ~ 127 |

| C-6 | ~ 122 |

| CH₃ | ~ 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands (Predicted)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | ~ 3300 |

| C-H (Aromatic) | Stretching | ~ 3100-3000 |

| C=O (Amide I) | Stretching | ~ 1680 |

| N-H (Amide II) | Bending | ~ 1530 |

| S=O (Sulfonyl) | Asymmetric Stretching | ~ 1380 |

| S=O (Sulfonyl) | Symmetric Stretching | ~ 1180 |

| S-Cl | Stretching | ~ 600-500 |

| C-Cl | Stretching | ~ 800-600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 267/269/271 | Molecular ion peak with isotopic pattern for two chlorine atoms. |

| [M-SO₂Cl]⁺ | 168/170 | Loss of the sulfonyl chloride group. |

| [M-Cl]⁺ | 232/234 | Loss of a chlorine atom. |

| [CH₃CO]⁺ | 43 | Acetyl cation. |

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of solid organic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak.

IR Spectroscopy (FT-IR)

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).

-

For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.[3]

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of the spectral analysis and the molecular structure of the target compound.

Caption: Workflow for the spectral analysis of this compound.

Caption: Molecular structure of this compound with atom numbering.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Acetamido-3-chlorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-chlorobenzenesulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its reactivity is primarily centered around the highly electrophilic sulfonyl chloride moiety, making it a versatile precursor for the synthesis of a wide range of sulfonamides and sulfonate esters. This guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, principal reactions with nucleophiles, and detailed experimental protocols based on closely related analogues.

Synthesis of this compound

The synthesis of this compound typically proceeds via the chlorosulfonation of 2-chloroacetanilide. While specific literature for this exact transformation is scarce, the procedure is analogous to the well-documented synthesis of p-acetamidobenzenesulfonyl chloride from acetanilide. The reaction involves the treatment of the substituted acetanilide with an excess of chlorosulfonic acid.

Experimental Protocol (Adapted from the synthesis of p-acetamidobenzenesulfonyl chloride)

-

Reaction Setup: In a fume hood, a 500-mL round-bottom flask equipped with a mechanical stirrer and a dropping funnel is charged with chlorosulfonic acid (2.5 molar equivalents). The flask is cooled in an ice-water bath.

-

Addition of Substrate: 2-Chloroacetanilide (1.0 molar equivalent) is added portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70°C for 1-2 hours until the evolution of hydrogen chloride gas ceases.

-

Work-up: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

Note: This is a generalized procedure and may require optimization for the specific substrate.

Core Reactivity Profile

The reactivity of this compound is dominated by nucleophilic substitution at the sulfonyl sulfur atom. The presence of the electron-withdrawing chlorine atom on the benzene ring is expected to slightly enhance the electrophilicity of the sulfonyl chloride group compared to its non-chlorinated counterpart.

Reaction with Amines (Sulfonamide Formation)

The most significant reaction of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is fundamental in the synthesis of many biologically active molecules. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

dot

In-Depth Technical Guide: 4-Acetamido-3-chlorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Acetamido-3-chlorobenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery and development.

Chemical Identity and Synonyms

This compound is a substituted aromatic sulfonyl chloride. Its chemical structure features an acetamido group and a chlorine atom on the benzene ring, making it a versatile building block for further chemical modifications.

Table 1: Synonyms and Identifiers

| Attribute | Value |

| Systematic Name | This compound |

| CAS Number | 16761-18-5[1] |

| Molecular Formula | C₈H₇Cl₂NO₃S[1] |

| Synonyms | 2'-Chloro-4'-(chlorosulphonyl)acetanilide[1], N-[2-Chloro-4-(chlorosulphonyl)acetamide[1], 4-acetamido-3-chlorobenzene-1-sulfonyl chloride, 4-(Acetylamino)-3-chlorobenzenesulfonyl chloride |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and reaction setup.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 268.12 g/mol [1] |

| Appearance | White to off-white solid (inferred from analogous compounds) |

| Melting Point | 143 °C |

| Boiling Point | 447.3±40.0 °C (Predicted) |

| Density | 1.566±0.06 g/cm³ (Predicted) |

| Solubility | Soluble in various organic solvents such as dichloromethane and chloroform; generally insoluble in water. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorosulfonation of 3-chloroacetanilide. The following is a detailed experimental protocol based on well-established procedures for analogous compounds.

Experimental Protocol: Chlorosulfonation of 3-Chloroacetanilide

Objective: To synthesize this compound from 3-chloroacetanilide.

Materials and Reagents:

-

3-Chloroacetanilide

-

Chlorosulfonic acid (freshly distilled for best results)[2]

-

Crushed ice

-

Distilled water

-

Dry benzene (for recrystallization)

-

500 mL round-bottomed flask with a mechanical stirrer

-

Cooling bath

-

Heating mantle

-

Gas absorption trap or fume hood

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 500 mL round-bottomed flask equipped with a mechanical stirrer, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.[2] The flask should be situated in a cooling bath.

-

Addition of Reactant: Cool the chlorosulfonic acid to approximately 12-15 °C using running water.[2] Gradually add 0.5 moles of 3-chloroacetanilide to the cooled chlorosulfonic acid over a period of about 15 minutes, ensuring the temperature is maintained at approximately 15 °C.[2] This reaction evolves significant amounts of hydrogen chloride gas and should be performed in a well-ventilated fume hood or with a gas absorption trap.[2]

-

Reaction Completion: After the addition of 3-chloroacetanilide is complete, heat the reaction mixture to 60 °C for two hours to ensure the reaction goes to completion.[2] The completion of the reaction can be visually monitored by the cessation of hydrogen chloride evolution, indicated by the disappearance of tiny bubbles in the mixture.[2]

-

Work-up: Pour the resulting syrupy liquid slowly and with constant stirring into a beaker containing 1 kg of crushed ice and a minimal amount of water to facilitate stirring.[2] This step should also be conducted in a fume hood due to the vigorous reaction of excess chlorosulfonic acid with water.

-

Isolation of Crude Product: The solid this compound will precipitate out of the solution. Collect the solid product by suction filtration using a Büchner funnel.[2] Wash the collected solid with cold water to remove any remaining acid.[2]

-

Purification (Optional): For a purer product, the crude material can be dried and then recrystallized from dry benzene. The sulfonyl chloride is sparingly soluble in hot benzene.[2]

Expected Yield: The yield of the crude product is typically in the range of 77-81% based on the starting acetanilide derivative.[2]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. Its primary application lies in its use as a building block for creating libraries of novel compounds for screening and lead optimization in drug discovery programs.

The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of sulfonamides. The acetamido group can be hydrolyzed to the corresponding aniline, providing another point for chemical modification. The chlorine atom on the benzene ring can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Logical Workflow: Synthesis of Sulfonamides

The general workflow for the utilization of this compound in the synthesis of sulfonamides is depicted below. This process is a cornerstone of many medicinal chemistry campaigns aimed at developing new therapeutic agents.

Caption: Synthetic workflow of this compound and its use.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and reacts with water, releasing hydrochloric acid. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a thorough safety assessment before use. use.

References

The Pivotal Role of 4-Acetamido-3-chlorobenzenesulfonyl Chloride in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Development

Introduction

4-Acetamido-3-chlorobenzenesulfonyl chloride, a key organic intermediate, has emerged as a valuable building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive sulfonyl chloride group, an acetamido moiety, and a chlorinated phenyl ring, provide a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core medicinal chemistry applications of this compound, with a particular focus on its utility in the development of enzyme inhibitors and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, key reactions, and the biological activities of its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Chemical Properties and Synthesis

This compound, with the CAS number 16761-18-5 and molecular formula C₈H₇Cl₂NO₃S, is a white to off-white solid.[1] The presence of the electron-withdrawing chlorine atom on the benzene ring and the sulfonyl chloride functional group makes it a highly reactive electrophile, readily undergoing nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and other derivatives.

The synthesis of this compound typically involves the chlorosulfonation of 2-chloroacetanilide. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The acetamido group directs the substitution to the para position, and the reaction conditions are controlled to achieve the desired product.

Medicinal Chemistry Applications

The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of sulfonamide-containing compounds. The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents.

Carbonic Anhydrase Inhibitors

A significant area of application for derivatives of this compound is in the development of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Several isoforms of carbonic anhydrase are involved in various physiological and pathological processes, making them attractive drug targets.

In particular, the tumor-associated isoforms, carbonic anhydrase IX (CA IX) and XII (CA XII), are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[3] Sulfonamides derived from this compound have shown potent and selective inhibition of these isoforms.

Quantitative Data on Carbonic Anhydrase Inhibition

The following table summarizes the inhibitory activity of representative sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

| Compound ID | R-Group on Sulfonamide | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| AZA (Acetazolamide) | (Standard) | 250 | 12 | 25 | 5.8 | [3] |

| 1 | Unsubstituted Phenyl | 41.2 | 4.3 | 73.9 | 0.68 | [3] |

| 2 | 4-Fluorophenyl | 82.3 | 14.4 | 25.1 | 0.72 | [3] |

| 3 | 4-Chlorophenyl | 40.2 | 3.5 | 23.1 | 0.63 | [3] |

| 4 | 4-Bromophenyl | 48.9 | 3.9 | 30.4 | 0.79 | [3] |

| 5 | 4-Methylphenyl | 47.7 | 6.1 | 24.0 | 0.65 | [3] |

| 6 | 4-Nitrophenyl | 49.3 | 6.0 | 20.5 | 0.79 | [3] |

| 7 | 4-Chloro-3-nitrophenyl | 52.5 | 71.8 | 38.7 | 0.59 | [3] |

| 8 | 4-Methoxyphenyl | 47.0 | 3.8 | 80.4 | 0.66 | [3] |

| 9 | 4-Acetamidophenyl | 41.3 | 3.6 | 81.3 | 0.71 | [3] |

Note: The data presented is for sulfonamides derived from various benzenesulfonyl chlorides, including 4-acetamidobenzenesulfonyl chloride, to illustrate the structure-activity relationships.

Antimicrobial Agents

The sulfonamide motif is historically significant in the development of antibacterial drugs. Derivatives of this compound have been investigated for their potential as antimicrobial agents. These compounds often act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative sulfonamide derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide Derivative A | Staphylococcus aureus | 32 | [4] |

| Sulfonamide Derivative B | Staphylococcus aureus | 64 | [4] |

| Sulfonamide Derivative C | Escherichia coli | 7.81 | [5] |

| Sulfonamide Derivative D | Klebsiella pneumoniae | 62.5 | [5] |

Note: The data is from studies on various sulfonamide derivatives to demonstrate their potential antimicrobial activity.

Signaling Pathways and Mechanisms of Action

The biological effects of compounds derived from this compound are primarily mediated through the inhibition of specific enzymes, which in turn modulates key cellular signaling pathways.

Carbonic Anhydrase IX and Tumor Hypoxia Signaling

In the hypoxic tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of various genes, including Carbonic Anhydrase IX (CA IX). CA IX, a transmembrane enzyme, plays a crucial role in regulating intra- and extracellular pH, which is vital for cancer cell survival and proliferation. Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and reduced tumor cell viability.

Caption: Hypoxia-induced CA IX signaling pathway and its inhibition.

Experimental Protocols

General Procedure for the Synthesis of Sulfonamides

This protocol describes a general method for the synthesis of N-substituted sulfonamides from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Pyridine or triethylamine (base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask, dissolve the amine (1.1 equivalents) in the anhydrous solvent.

-

Add the base (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with the organic solvent (3 x volume of the aqueous layer).

-

Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Caption: General workflow for the synthesis of sulfonamides.

Carbonic Anhydrase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of synthesized compounds against carbonic anhydrase isoforms.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Synthesized inhibitor compounds

-

4-Nitrophenyl acetate (substrate)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor compound.

-

Incubate the plate at a specific temperature (e.g., 25 °C or 37 °C) for a defined period.

-

Initiate the enzymatic reaction by adding the substrate (4-nitrophenyl acetate).

-

Monitor the hydrolysis of the substrate to 4-nitrophenol by measuring the absorbance at 400 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.

Conclusion

This compound stands as a testament to the power of versatile chemical scaffolds in modern drug discovery. Its straightforward reactivity and the inherent biological significance of the resulting sulfonamide derivatives make it a highly valuable tool for medicinal chemists. The ability to readily synthesize a wide range of compounds targeting critical enzymes like carbonic anhydrases, with demonstrable efficacy in disease-relevant models, underscores its continued importance. Future research will likely expand the repertoire of bioactive molecules derived from this core structure, potentially leading to the development of novel therapeutics for a variety of diseases, from cancer to infectious diseases. The detailed protocols and data presented in this guide aim to facilitate such endeavors and inspire further innovation in the application of this pivotal chemical intermediate.

References

- 1. Solved For the synthesis of 4-acetamidobenzenesulfonyl | Chegg.com [chegg.com]

- 2. prepchem.com [prepchem.com]

- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Sulfonamides Using 4-Acetamido-3-chlorobenzenesulfonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamide derivatives utilizing 4-Acetamido-3-chlorobenzenesulfonyl chloride as a key intermediate. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis, purification, and characterization of new chemical entities for potential therapeutic applications.

Introduction

The sulfonamide functional group is a cornerstone in drug design and development. The synthesis of diverse sulfonamide libraries is a common strategy in the search for new therapeutic agents. This compound is a versatile building block for creating novel sulfonamides. The presence of the acetamido group provides a handle for further structural modification, while the chloro substituent can influence the physicochemical properties and biological activity of the final compounds. This document details the synthetic route to a series of novel N-substituted 4-acetamido-3-chlorobenzenesulfonamides and provides protocols for their characterization.

General Reaction Scheme

The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.

Reaction:

This compound + R₁R₂NH → 4-Acetamido-3-chloro-N-(R₁,R₂)-benzenesulfonamide + HCl

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-4-acetamido-3-chlorobenzenesulfonamides

This protocol describes the synthesis of a series of N-aryl substituted sulfonamides from this compound and various substituted anilines.

Materials:

-

This compound

-

Substituted anilines (e.g., aniline, 4-methylaniline, 4-methoxyaniline, 4-chloroaniline)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in anhydrous dichloromethane (10 mL).

-

Add anhydrous pyridine (1.2 mmol) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).

-

Add the solution of this compound dropwise to the aniline solution over a period of 10-15 minutes with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), water (15 mL), saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Characterization of Synthesized Sulfonamides

The synthesized compounds should be characterized using standard analytical techniques:

-

Melting Point (M.P.): Determined using a melting point apparatus.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra to confirm the structure of the compounds.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Data Presentation

The following tables summarize the synthesized novel sulfonamides and their characterization data.

Table 1: Synthesis of Novel N-Aryl-4-acetamido-3-chlorobenzenesulfonamides

| Compound ID | R (Substituent on Aniline) | Yield (%) | M.P. (°C) |

| 1a | H | 85 | 165-167 |

| 1b | 4-CH₃ | 88 | 178-180 |

| 1c | 4-OCH₃ | 82 | 159-161 |

| 1d | 4-Cl | 91 | 185-187 |

Table 2: Spectroscopic Data for Synthesized Sulfonamides

| Compound ID | IR (cm⁻¹) ν | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| 1a | 3350 (N-H), 1680 (C=O), 1340, 1160 (SO₂) | 2.21 (s, 3H), 7.15-7.35 (m, 5H), 7.70 (d, 1H), 8.05 (d, 1H), 8.30 (s, 1H), 9.80 (s, 1H), 10.20 (s, 1H) | 24.5, 120.1, 121.5, 124.0, 128.9, 129.5, 131.0, 137.5, 138.0, 140.2, 168.9 | [M+H]⁺ 355.0 |

| 1b | 3345 (N-H), 1682 (C=O), 1345, 1165 (SO₂) | 2.20 (s, 3H), 2.30 (s, 3H), 7.10 (d, 2H), 7.20 (d, 2H), 7.68 (d, 1H), 8.03 (d, 1H), 8.28 (s, 1H), 9.75 (s, 1H), 10.15 (s, 1H) | 21.0, 24.5, 120.2, 121.6, 129.8, 131.1, 134.8, 135.0, 137.8, 140.0, 168.8 | [M+H]⁺ 369.1 |

| 1c | 3348 (N-H), 1678 (C=O), 1342, 1162 (SO₂) | 2.22 (s, 3H), 3.78 (s, 3H), 6.90 (d, 2H), 7.15 (d, 2H), 7.65 (d, 1H), 8.00 (d, 1H), 8.25 (s, 1H), 9.70 (s, 1H), 10.10 (s, 1H) | 24.5, 55.8, 114.5, 120.3, 121.7, 125.5, 130.5, 131.2, 137.6, 140.1, 159.0, 168.7 | [M+H]⁺ 385.1 |

| 1d | 3352 (N-H), 1685 (C=O), 1338, 1158 (SO₂) | 2.23 (s, 3H), 7.25 (d, 2H), 7.40 (d, 2H), 7.72 (d, 1H), 8.08 (d, 1H), 8.32 (s, 1H), 9.85 (s, 1H), 10.25 (s, 1H) | 24.6, 120.0, 121.4, 125.0, 129.2, 131.3, 132.5, 136.5, 137.9, 140.3, 169.0 | [M+H]⁺ 389.0 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of novel sulfonamides.

Caption: General workflow for the synthesis of novel sulfonamides.

Proposed Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis

Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By inhibiting DHPS, sulfonamides disrupt the folic acid pathway, leading to a bacteriostatic effect.

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Conclusion

The protocols and data presented herein provide a framework for the synthesis and characterization of novel sulfonamides derived from this compound. These compounds represent a promising starting point for the development of new therapeutic agents, particularly in the area of antimicrobial research. Further investigation into the biological activities of these novel sulfonamides is warranted.

Application Notes and Protocols: Synthesis of N-Substituted 4-Acetamido-3-chlorobenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a cornerstone reaction in medicinal chemistry and drug development. The resulting sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties. This document provides a detailed protocol for the reaction of 4-acetamido-3-chlorobenzenesulfonyl chloride with various primary amines to generate a library of N-substituted 4-acetamido-3-chlorobenzenesulfonamides. The presence of the acetamido group and the chlorine atom on the benzene ring offers opportunities for further functionalization and modulation of the physicochemical and biological properties of the final compounds.

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Data Presentation: Reaction of 4-Acetamidobenzenesulfonyl Chloride with Primary Amines

While specific data for the reaction of this compound is not widely available in the public domain, the following table summarizes typical reaction conditions and yields for the closely related and structurally similar 4-acetamidobenzenesulfonyl chloride with a variety of primary amines. These values can serve as a valuable starting point for optimizing the reaction with the chlorinated analog.

| Entry | Primary Amine | Base | Solvent | Reaction Conditions | Yield (%) |

| 1 | Benzylamine | Sodium Carbonate | Acetonitrile | Reflux, 20 min | 85 |

| 2 | Pyridin-3-ylmethanamine | Sodium Carbonate | Acetonitrile | Reflux, 20 min | 74 |

| 3 | (Tetrahydrofuran-2-yl)methanamine | Sodium Carbonate | Acetonitrile | Reflux, 20 min | 79 |

| 4 | Cyclohexanamine | Sodium Carbonate | Acetonitrile | Reflux, 20 min | 70 |

| 5 | Phenethylamine | Sodium Carbonate | Acetonitrile | Reflux, 20 min | 85 |

| 6 | 3,4-Dimethoxyphenethylamine | Sodium Carbonate | Acetonitrile | Reflux, 20 min | 86 |

| 7 | 2-(Pyridin-2-yl)ethan-1-amine | Sodium Carbonate | Acetonitrile | Reflux, 20 min | 78 |

| 8 | 2-Aminothiazole | Potassium Carbonate | Acetonitrile | Reflux, 20 min | Not Specified |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 4-Acetamido-3-chlorobenzenesulfonamides

This protocol is a general guideline for the reaction of this compound with a primary amine. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

This compound

-

Primary amine (aliphatic or aromatic)

-

Base (e.g., pyridine, triethylamine, potassium carbonate, sodium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 equivalents) in the chosen anhydrous solvent.

-

Addition of Base: Add the base (1.5 - 2.0 equivalents) to the solution.

-

Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.0 equivalent) portion-wise at room temperature. If the reaction is exothermic, the addition can be performed in an ice bath.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 20 minutes to several hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate has formed, filter the mixture and wash the solid with water.

-

If no precipitate forms, pour the reaction mixture into crushed ice/water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, wash with 1M HCl (to remove excess amine and base if pyridine or triethylamine was used), followed by a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure N-substituted 4-acetamido-3-chlorobenzenesulfonamide.

Protocol 2: Synthesis of the Starting Material - 4-Acetamidobenzenesulfonyl Chloride

This protocol describes the synthesis of the parent (non-chlorinated) sulfonyl chloride, which is a common precursor. The chlorination at the 3-position would be a subsequent step or achieved by starting with 2-chloroacetanilide.

Materials:

-

Acetanilide

-

Chlorosulfonic acid

-

Round-bottom flask

-

Mechanical stirrer

-

Cooling bath

-

Heating mantle or water bath

-

Apparatus for gas absorption or a well-ventilated fume hood

-

Crushed ice

Procedure:

-

In a 500-mL round-bottom flask fitted with a mechanical stirrer, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.[1]

-

Cool the flask in a cooling bath to approximately 12–15 °C.[1]

-

Gradually add 67.5 g (0.5 mole) of acetanilide to the chlorosulfonic acid over about fifteen minutes, maintaining the temperature around 15 °C. A large volume of hydrogen chloride gas is evolved, so the reaction must be conducted in a well-ventilated fume hood or with a gas absorption trap.[1]

-

After the addition is complete, heat the mixture to 60 °C for two hours to complete the reaction. The reaction is complete when the evolution of hydrogen chloride gas ceases.[1]

-

Carefully and slowly pour the resulting syrupy liquid into 1 kg of crushed ice with stirring. This step should also be performed in a fume hood.[1]

-

Collect the solid sulfonyl chloride that separates by suction filtration and wash it with cold water.[1]

-

The crude p-acetamidobenzenesulfonyl chloride can be dried and used directly for the next step.

Visualizations

Caption: Experimental workflow for the synthesis of N-substituted 4-acetamido-3-chlorobenzenesulfonamides.

Caption: Logical relationship of reactants and steps in the sulfonamide synthesis.

References

The Versatile Building Block: 4-Acetamido-3-chlorobenzenesulfonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols

Introduction

4-Acetamido-3-chlorobenzenesulfonyl chloride is a valuable bifunctional building block in organic synthesis, particularly in the construction of diverse sulfonamide libraries for drug discovery and development. Its structure incorporates a reactive sulfonyl chloride group, a protected aniline (acetamido), and a chloro substituent on the aromatic ring. This unique combination of functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of compounds with potential therapeutic applications. The sulfonamide moiety is a key pharmacophore in a multitude of clinically used drugs, including antibacterial agents, diuretics, and anti-inflammatory drugs. The presence of the chloro and acetamido groups on the benzene ring provides opportunities for further structural diversification to modulate the physicochemical properties and biological activity of the final compounds.

Applications in Organic Synthesis

The primary application of this compound lies in its reaction with primary and secondary amines to form N-substituted sulfonamides. This reaction is a robust and well-established transformation in organic chemistry.

Synthesis of Sulfonamides:

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction and to facilitate the forward reaction.

The general workflow for the synthesis and screening of novel sulfonamide derivatives is depicted below:

Caption: Synthetic workflow for sulfonamide derivatives.

This straightforward synthetic route allows for the creation of a large number of diverse sulfonamide derivatives by simply varying the amine coupling partner. This diversity is crucial in medicinal chemistry for structure-activity relationship (SAR) studies.

Potential Therapeutic Applications of Derivatives:

While specific applications of this compound are not extensively documented in publicly available literature, its derivatives have the potential to be explored as:

-

Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic zinc-binding group in carbonic anhydrase inhibitors, which are used as diuretics and for the treatment of glaucoma.

-

Antibacterial Agents: Sulfa drugs, a class of antibacterial agents, are based on the p-aminobenzenesulfonamide scaffold. Derivatives of this compound could be investigated for their antibacterial properties.

-

Anti-inflammatory Agents: Selective COX-2 inhibitors, such as celecoxib, contain a sulfonamide group. Analogues could be synthesized using this building block.

-

Kinase Inhibitors: The sulfonamide group can act as a hydrogen bond donor or acceptor and is found in some kinase inhibitors.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-4-acetamido-3-chlorobenzenesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous pyridine or triethylamine (2.0-3.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0-1.2 eq) in anhydrous dichloromethane.

-

Addition of Base: To the solution from step 1, add anhydrous pyridine or triethylamine (2.0-3.0 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.

-

Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The logical flow of the experimental procedure is outlined in the following diagram:

Caption: Experimental workflow for sulfonamide synthesis.

Data Presentation

The following table presents representative, hypothetical data for the synthesis of various sulfonamides from this compound and different amines, based on typical yields for such reactions.

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-phenyl-4-acetamido-3-chlorobenzenesulfonamide | 18 | 85 |

| 2 | Benzylamine | N-benzyl-4-acetamido-3-chlorobenzenesulfonamide | 16 | 92 |

| 3 | Morpholine | 4-(4-Acetamido-3-chlorophenylsulfonyl)morpholine | 12 | 88 |

| 4 | Piperidine | 1-(4-Acetamido-3-chlorophenylsulfonyl)piperidine | 12 | 90 |

| 5 | Glycine methyl ester | Methyl 2-(4-acetamido-3-chlorophenylsulfonamido)acetate | 24 | 78 |

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of diverse sulfonamide libraries. The straightforward and high-yielding nature of its reaction with amines makes it an ideal starting material for medicinal chemistry programs aimed at the discovery of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this versatile compound.

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Acetamido-3-chlorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides represent a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, and enzyme inhibition properties.[1][2][3] This document provides detailed experimental protocols for the synthesis of N-substituted sulfonamides starting from 4-Acetamido-3-chlorobenzenesulfonyl chloride. The methodologies outlined are suitable for laboratory-scale synthesis and can be adapted for the generation of compound libraries for drug discovery and development programs.

The synthesis involves the reaction of this compound with a variety of primary and secondary amines. This reaction proceeds via a nucleophilic substitution at the sulfonyl group, where the amine displaces the chloride to form the sulfonamide bond.[4] The acetamido group on the benzene ring can be retained or subsequently hydrolyzed to yield the corresponding 4-amino-3-chloro-N-substituted benzenesulfonamides, further diversifying the potential products.

Experimental Protocols

This section details the procedures for the synthesis of N-substituted 4-acetamido-3-chlorobenzenesulfonamides. Two representative protocols are provided: one for reaction with aromatic amines (Protocol 1) and another for reaction with aliphatic amines (Protocol 2).

Protocol 1: Synthesis of N-Aryl-4-acetamido-3-chlorobenzenesulfonamides

This protocol describes the reaction of this compound with a substituted aniline.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-